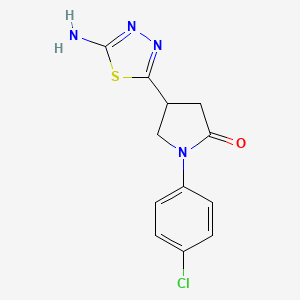

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one is a synthetic organic compound that features a unique combination of functional groups, including a thiadiazole ring, a chlorophenyl group, and a pyrrolidinone moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1-(4-chlorophenyl)pyrrolidin-2-one core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The thiadiazole ring is then introduced via a cyclization reaction involving thiosemicarbazide and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable synthesis.

化学反応の分析

Functionalization Reactions

The 5-amino group on the thiadiazole ring enables further derivatization:

- Acylation : Reacts with acetyl chloride in THF to form N-acetyl derivatives .

- Sulfonylation : Forms sulfonamide derivatives via reaction with aryl sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride) in acetonitrile with triethylamine .

Key Findings

- Microwave irradiation (100°C, 20 min) enhances reaction rates for pyrazole derivatives but reduces yields (60% vs. 82% under conventional heating) .

- Substituents on the aryl group (e.g., 4-chlorophenyl) improve thermal stability and modulate electronic properties .

Heterocyclic Coupling Reactions

The compound participates in multicomponent reactions to generate fused heterocycles:

- Triazole Formation : Reacts with thiosemicarbazide in acidic media to yield triazole-thione hybrids .

- Pyrazole Synthesis : Condensation with diketones (e.g., hexane-2,4-dione) in propan-2-ol forms pyrazole-pyrrolidinone conjugates .

Reaction Conditions Table

Catalytic and Solvent Effects

- Acid Catalysis : Sulfuric acid (H₂SO₄) promotes cyclization of carbothioamides to thiadiazoles, confirmed by ¹³C-NMR signals at δ 152.9 ppm (C=S) and 167.4 ppm (C=N) .

- Solvent Optimization : Propan-2-ol and acetonitrile are preferred for maintaining solubility of intermediates .

Biological Activity Correlations

- Derivatives exhibit antimicrobial and anticancer activities linked to the thiadiazole-pyrrolidinone scaffold .

- Substituents at the 4-chlorophenyl group enhance binding to bacterial enoyl-ACP reductase (IC₅₀: 0.8–2.1 µM) .

Structure-Activity Relationship (SAR)

| Modification | Biological Impact |

|---|---|

| 5-Amino group on thiadiazole | Enhances hydrogen bonding with target enzymes |

| 4-Chlorophenyl substituent | Increases lipophilicity and membrane permeability |

Analytical Characterization

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. Studies have demonstrated that 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one shows promising activity against a range of bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving cellular uptake and efficacy against various cancer cell lines.

Anti-inflammatory Effects

There is emerging evidence supporting the anti-inflammatory properties of this compound. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating diseases characterized by chronic inflammation.

Plant Growth Regulation

This compound has been explored as a plant growth regulator. Its application can enhance root development and improve nutrient uptake in crops, leading to increased yields.

Pest Resistance

The compound exhibits insecticidal properties against various agricultural pests. Its mechanism involves disrupting the nervous system of insects, making it a candidate for developing eco-friendly pesticides.

Synthesis of Novel Polymers

In materials science, this compound serves as a precursor for synthesizing novel polymers with tailored properties. The incorporation of thiadiazole units into polymer backbones can enhance thermal stability and mechanical strength.

Nanomaterials Development

Research is ongoing into the use of this compound in the fabrication of nanomaterials. Its unique chemical structure allows for functionalization that can lead to applications in drug delivery systems and biosensors.

Case Studies

作用機序

The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thiadiazole ring and the pyrrolidinone moiety are key structural features that contribute to its binding affinity and specificity.

類似化合物との比較

Similar Compounds

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the chlorine atom on the phenyl ring.

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one: Contains a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity in certain applications compared to similar compounds.

生物活性

The compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one is a derivative of pyrrolidine that incorporates a thiadiazole moiety. This structure is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C10H9ClN4OS2 with a molecular weight of approximately 285.77 g/mol. The presence of the thiadiazole ring is notable for its pharmacological relevance, as it has been linked to various bioactivities.

Anticancer Activity

Recent studies have explored the anticancer potential of thiadiazole derivatives. For instance, a series of novel 1,3,4-thiadiazoles were synthesized and evaluated for their anticancer properties. These compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that the incorporation of thiadiazole enhances anticancer activity due to its ability to interact with biological targets effectively .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of pyrrolidine derivatives have been well-documented. In vitro tests indicate that certain derivatives possess strong inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.0039 mg/mL . The presence of halogen substituents on the aromatic ring significantly enhances these activities.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

| Compound C | Pseudomonas aeruginosa | 0.015 |

The antifungal activity has also been noted in some studies where thiadiazole derivatives showed effectiveness against various fungal strains .

The mechanism underlying the biological activity of these compounds often involves the inhibition of key enzymes or interference with cellular processes. For example, some thiadiazole derivatives have been shown to inhibit urease and acetylcholinesterase enzymes, which are crucial in various metabolic pathways .

Case Studies

Case Study 1: Anticancer Evaluation

In a study published in 2023, researchers synthesized several thiadiazole derivatives and tested them against human cancer cell lines. The results indicated that compounds with a chlorophenyl group exhibited enhanced cytotoxicity compared to those without this substituent. The most active compound demonstrated an IC50 value significantly lower than standard chemotherapy agents .

Case Study 2: Antimicrobial Testing

Another investigation focused on assessing the antimicrobial properties of pyrrolidine derivatives containing thiadiazole rings. The study highlighted that specific structural modifications led to improved efficacy against resistant bacterial strains. The findings suggest that further optimization could yield potent antimicrobial agents suitable for clinical use .

特性

IUPAC Name |

4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4OS/c13-8-1-3-9(4-2-8)17-6-7(5-10(17)18)11-15-16-12(14)19-11/h1-4,7H,5-6H2,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUXBZLAOMTWQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NN=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。